Product packaging for 2-Amino-1-cyclobutylethan-1-ol(Cat. No.:CAS No. 72799-57-6)

2-Amino-1-cyclobutylethan-1-ol

Cat. No.: B2851148
CAS No.: 72799-57-6
M. Wt: 115.176
InChI Key: HYTCCTDRNKQPGP-UHFFFAOYSA-N
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Description

Context of Amino Alcohols in Contemporary Organic Synthesis

Amino alcohols are organic compounds containing both an amine and a hydroxyl functional group. Their bifunctional nature makes them highly valuable intermediates in organic synthesis. They are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of both a basic amino group and a nucleophilic/acidic hydroxyl group allows for a diverse range of chemical transformations. Furthermore, when the amino and hydroxyl groups are attached to a chiral center, these compounds become powerful tools in asymmetric synthesis, enabling the selective production of a single enantiomer of a target molecule. This is particularly crucial in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. nih.govacs.org

Significance of Cyclobutyl Moieties in Chiral Chemical Structures

The cyclobutane (B1203170) ring, a four-membered carbocycle, imparts unique conformational and stereochemical properties to a molecule. ru.nl Its puckered structure and the increased s-character of its C-C bonds introduce a degree of rigidity and specific spatial arrangements of substituents that are not as readily achieved with more flexible acyclic or larger ring systems. ru.nlnih.gov In the context of chiral structures, the cyclobutyl moiety can serve several important functions. It can act as a scaffold to orient other functional groups in a precise three-dimensional arrangement, which is critical for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov The incorporation of a cyclobutyl group can also enhance metabolic stability by blocking sites susceptible to enzymatic degradation. ru.nlnih.gov Furthermore, the unique steric and electronic properties of the cyclobutane ring can influence the reactivity and selectivity of nearby functional groups, making it a valuable component in the design of chiral catalysts and auxiliaries. nih.gov

Overview of 2-Amino-1-cyclobutylethan-1-ol as a Versatile Chiral Building Block

This compound combines the key features of an amino alcohol with the distinct structural characteristics of a cyclobutyl group. This combination results in a chiral building block with significant potential in organic synthesis. The presence of a stereocenter at the carbon bearing the hydroxyl group, and another potential stereocenter at the carbon bearing the amino group and the cyclobutyl ring, allows for the existence of multiple stereoisomers. The specific stereoisomer used can profoundly influence the outcome of a chemical reaction, particularly in asymmetric synthesis where it can be employed as a chiral auxiliary or as a precursor to chiral ligands for metal-catalyzed reactions. beilstein-journals.orgnih.gov Its structural framework is a component of more complex molecules that have been investigated for their potential biological activities.

Scope of Academic Research on this compound

Academic research on this compound and related structures has explored various facets of its chemistry. Studies have focused on the development of efficient synthetic routes to access enantiomerically pure forms of the compound. researchgate.net Researchers have also investigated its application as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical course of a reaction, and then subsequently removed. Another significant area of research involves the use of this compound in the synthesis of chiral ligands for asymmetric catalysis. mdpi.com These ligands, when complexed with a metal center, can catalyze a wide range of enantioselective transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The resulting products are often intermediates in the synthesis of pharmaceuticals and other high-value chemicals. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B2851148 2-Amino-1-cyclobutylethan-1-ol CAS No. 72799-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-cyclobutylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-6(8)5-2-1-3-5/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTCCTDRNKQPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 1 Cyclobutylethan 1 Ol and Analogues

Aminolysis Reactions and Epoxide Ring-Opening Strategies

The ring-opening of epoxides via aminolysis is a direct and widely used method for the synthesis of β-amino alcohols. rroij.comorganic-chemistry.org This approach involves the reaction of an epoxide with an amine, leading to the formation of a 1,2-amino alcohol. The regioselectivity of the reaction is a key consideration, particularly with unsymmetrical epoxides.

Several catalysts have been developed to enhance the efficiency and selectivity of epoxide aminolysis. For instance, zinc(II) perchlorate (B79767) hexahydrate has been shown to be a highly effective catalyst for the solvent-free opening of epoxides by amines, yielding 2-amino alcohols with excellent chemo-, regio-, and stereoselectivities. organic-chemistry.org Other catalytic systems, such as those based on indium tribromide and heteropoly acids, have also been successfully employed. rroij.com In some cases, the reaction can proceed efficiently in water without the need for a catalyst. organic-chemistry.org

The use of vinyl epoxides in aminolysis reactions offers a stereospecific route to vicinal amino alcohols. sci-hub.se For example, the reaction of vinyl epoxides with ammonia (B1221849) or primary amines, catalyzed by tosylic acid monohydrate (TsOH·H₂O), proceeds with high regioselectivity at the allylic position. sci-hub.se This method is sensitive to steric hindrance near the oxirane ring. sci-hub.se

A general scheme for the synthesis of β-amino alcohols via epoxide aminolysis is presented below:

Starting Materials: Epoxide, Amine

Catalysts (optional): Lewis acids (e.g., Zn(ClO₄)₂·6H₂O, InBr₃), heteropoly acids, TsOH·H₂O rroij.comorganic-chemistry.orgsci-hub.se

Solvents: Water, or solvent-free conditions organic-chemistry.org

Key Feature: High regioselectivity and stereospecificity, particularly with specific catalysts and substrates. organic-chemistry.orgsci-hub.se

Continuous flow synthesis using microreactors has also been explored for aminolysis reactions, offering a method that may not require additives or promoters like Lewis acids or strong bases. google.com

ReactantsCatalyst/ConditionsProductKey Features
Epoxide, AmineZinc(II) perchlorate hexahydrate, solvent-freeβ-Amino alcoholHigh chemo-, regio-, and stereoselectivity. organic-chemistry.org
Epoxide, Aromatic AmineIndium tribromideβ-Amino alcoholMild and efficient, works well with various epoxides and aromatic amines. rroij.comresearchgate.net
Epoxide, AmineWater, no catalystβ-Amino alcoholEnvironmentally benign, high selectivity and yields. organic-chemistry.org
Vinyl Epoxide, Ammonia/AmineTsOH·H₂OVicinal amino alcoholStereospecific and highly regioselective at the allylic position. sci-hub.se
Epoxide, AmineMicroreactor, continuous flowAmino alcoholMay not require additives or promoters. google.com

Radical-Mediated Synthetic Pathways

Radical-mediated reactions provide an alternative approach to the synthesis of amino alcohols and related structures. These methods often involve the generation of a carbon-centered radical which then participates in a carbon-carbon bond-forming reaction.

One strategy involves the zinc-mediated addition of carbon radicals to glyoxylic imines in aqueous media. rsc.org This method can be used for the synthesis of α-amino acids, with the diastereoselectivity being influenced by the choice of imine derivative. rsc.org For instance, hydrazones generally provide better diastereoselectivities than oxime ethers. rsc.org

Another approach utilizes a copper(I)-initiated α-amino radical process for the 1,2-difunctionalization of conjugated alkenes. nsf.gov In this process, a functionalized carbon radical is generated and adds to a carbon-carbon double bond. The resulting radical intermediate can then be trapped with various nucleophiles. nsf.gov

Photocatalysis has also emerged as a powerful tool for radical-mediated transformations. For example, energy transfer photocatalysis can be used to access γ-amino alcohols from alkenes using bifunctional reagents that undergo N-O bond homolysis followed by a radical Brook rearrangement. nih.gov

Radical SourceSubstrateMediator/CatalystProduct TypeKey Features
Alkyl HalideGlyoxylic imineZinc dustα-Amino acidReaction proceeds in aqueous media; diastereoselectivity depends on the imine. rsc.org
Organic Halide (RFX)Conjugated alkeneCopper(I)/tert-butyl hydroperoxide/Amineα,β-Difunctionalized amineVersatile method for introducing two different functional groups. nsf.gov
Bifunctional N-O ReagentAlkeneEnergy Transfer Photocatalystγ-Amino alcoholInvolves a radical Brook rearrangement. nih.gov

Asymmetric Synthesis Approaches to 2-Amino-1-cyclobutylethan-1-ol Stereoisomers

The synthesis of specific stereoisomers of this compound is of significant interest due to the importance of enantiomerically pure compounds in pharmaceuticals. Asymmetric synthesis methods aim to control the stereochemistry of the product, leading to a high enantiomeric excess of the desired isomer.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example is the use of N-tert-butanesulfinyl imines in reactions with organometallic reagents. The chiral sulfinyl group acts as a powerful stereodirecting group. For instance, the addition of zinc homoenolates, generated from the ring-opening of cyclopropanols, to chiral N-tert-butanesulfinyl imines proceeds with high regio- and stereoselectivity to afford vicinal anti-amino alcohols. nih.govresearchgate.netacs.orgresearchgate.net This method is versatile and applicable to a wide range of substrates. acs.org

Another class of chiral auxiliaries is oxazolidinones, which can be derived from amino acids. wikipedia.org These are widely used in asymmetric alkylation and aldol (B89426) reactions. nih.govtcichemicals.comsioc-journal.cn For example, a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol has been shown to be highly effective in asymmetric alkylations and syn-aldol reactions, providing excellent diastereoselectivities. nih.gov

Camphorsultam is another effective chiral auxiliary used in various asymmetric transformations, including Michael additions and the synthesis of oxazoline (B21484) rings. rsc.orgwikipedia.org

Chiral AuxiliaryReaction TypeSubstrateProductKey Features
N-tert-ButanesulfinylAddition of zinc homoenolateCyclopropanol (B106826)Vicinal anti-amino alcoholHigh regio- and stereoselectivity. nih.govresearchgate.netacs.orgresearchgate.net
(4R,5S)-cyclopentano[d]oxazolidin-2-oneAlkylation, Aldol reactionN-Acyl derivativeα-Alkylated or β-hydroxy carbonyl compoundExcellent diastereofacial selectivity (>99%). nih.gov
CamphorsultamMichael addition, Oxazoline synthesisα,β-Unsaturated N-acyl derivativeAdduct with new stereocenterSuperior stereoselectivity in certain reactions compared to oxazolidinones. rsc.orgwikipedia.org

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. nih.govwikipedia.org This technique typically employs a transition metal catalyst, such as ruthenium or rhodium, coordinated to a chiral ligand. ajchem-b.com

The Noyori asymmetric hydrogenation, which utilizes Ru-BINAP catalysts, is a well-established method for the enantioselective reduction of ketones, including β-keto esters. harvard.edu This reaction can be performed under mild conditions and often provides high yields and enantioselectivities. harvard.edu More recent developments have led to catalysts that are effective for the hydrogenation of α-, β-, and γ-amino ketones. harvard.edu

Asymmetric transfer hydrogenation offers an alternative to using molecular hydrogen, employing other hydrogen sources like isopropanol (B130326). Chiral ruthenium complexes with N-sulfonylated 1,2-diamine ligands have proven to be highly effective for the asymmetric transfer hydrogenation of ketones and imines. ajchem-b.com

The choice of ligand is critical for achieving high enantioselectivity. A wide variety of chiral ligands, including diphosphines (e.g., BINAP, BPE), P,N ligands, and diamines, have been developed for these transformations. wikipedia.orgharvard.edu

Catalyst SystemSubstrate TypeProductKey Features
Ru-BINAPβ-Keto esters, Amino ketonesChiral β-hydroxy esters, Chiral amino alcoholsHigh enantioselectivity and yield; well-established method. harvard.edu
Ru-TsDPENKetones, IminesChiral alcohols, Chiral aminesAsymmetric transfer hydrogenation; high stereoselectivity. ajchem-b.com
Rhodium-SegphosProchiral olefinsChiral alkanesCan be combined with direct reductive amination in a one-pot process. nih.gov
Iridium-Spiro Ligandsα-Amino ketonesChiral β-amino alcoholsExcellent enantioselectivities (up to 99.9%). ajchem-b.com

The diastereoselective synthesis from achiral or racemic precursors, where a new stereocenter is created in a controlled manner relative to an existing one, is a fundamental strategy in organic synthesis. The use of cyclopropanols as precursors for vicinal amino alcohols is a notable example. nih.govresearchgate.netacs.orgresearchgate.net

The reaction of 1-substituted cyclopropanols with chiral N-tert-butanesulfinyl imines, mediated by diethylzinc, leads to the formation of vicinal anti-amino alcohols with high diastereoselectivity. nih.govacs.org The cyclopropanol undergoes a carbon-carbon bond cleavage to form a zinc homoenolate, which then reacts with the imine. researchgate.netresearchgate.net The stereochemical outcome is governed by the chiral sulfinyl group on the imine. acs.org This methodology has proven to be versatile for a range of substrates. acs.org

This approach can be considered an umpolung reaction with respect to the enolized homoenolate. nih.govacs.org The starting cyclopropanols can be readily prepared from carboxylic esters using the Kulinkovich protocol. nih.govacs.org

PrecursorReagentProductKey Features
1-Substituted cyclopropanolChiral N-tert-butanesulfinyl imine, Et₂Zn, Et₃NVicinal anti-amino alcoholHigh diastereoselectivity, formation of anti-diastereoisomers. nih.govacs.org

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation Methods

Derivatization from Cyclobutane (B1203170) and Related Precursors

The synthesis of this compound can also be achieved through the derivatization of readily available cyclobutane-containing starting materials.

A straightforward approach involves the reduction of a cyclobutyl ketone. For example, 1-cyclobutylethanone can be reduced to 1-cyclobutylethan-1-ol. rsc.org The use of a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is common for this transformation. To achieve a specific stereoisomer, chiral reducing agents or subsequent resolution steps would be necessary.

Another route starts from ethyl acetoacetate, which can be converted to 1-cyclobutylethan-1-ol in a multi-step synthesis. chegg.comchegg.com This typically involves an alkylation step to form the cyclobutane ring, followed by hydrolysis, decarboxylation, and reduction of the ketone.

Furthermore, cyclobutane derivatives can be elaborated into the target amino alcohol. For instance, a compound like 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one contains a functionalized cyclobutane ring that could potentially be a precursor. researchgate.net

Starting MaterialKey Transformation(s)Intermediate/Product
1-CyclobutylethanoneReduction (e.g., with NaBH₄)1-Cyclobutylethan-1-ol
Ethyl acetoacetateAlkylation, Hydrolysis, Decarboxylation, Reduction1-Cyclobutylethan-1-ol chegg.comchegg.com
CyclobutanecarbaldehydeGrignard reaction (e.g., with MeMgBr)1-Cyclobutylethan-1-ol rsc.org

Continuous Flow and Microreactor Techniques in Amino Alcohol Synthesis

The synthesis of amino alcohols, including structures analogous to this compound, has increasingly benefited from the adoption of continuous flow and microreactor technologies. These approaches offer significant advantages over traditional batch processing, including enhanced control over reaction parameters, improved safety, and greater scalability. nih.govbohrium.com Microreactors, with their high surface-to-volume ratios, facilitate rapid heat and mass transfer, leading to more efficient and selective chemical transformations. nih.gov

Continuous flow processes offer superior control over reaction time, flow rate, and reagent addition, which is crucial for optimizing the synthesis of complex molecules like chiral amino alcohols. nih.gov The ability to operate at elevated temperatures and pressures in a controlled manner can significantly accelerate reaction rates, often reducing reaction times from hours to minutes. mit.edubeilstein-journals.org This is particularly advantageous for reactions such as the aminolysis of epoxides, a common route to β-amino alcohols, where high temperatures can improve both reaction speed and selectivity. mit.edu

Furthermore, continuous flow systems can be designed as "telescoped" or "multi-step" processes, where multiple reaction steps are performed sequentially without the need for isolating intermediates. rsc.orgthieme-connect.de This not only streamlines the synthesis but also minimizes waste and potential for product loss during purification steps. rsc.org

A significant area of development in continuous flow amino alcohol synthesis is the use of biocatalysts, such as enzymes. Enzymes like transaminases and lipases offer high chemo-, regio-, and enantioselectivity under mild reaction conditions. bohrium.comulisboa.ptmdpi.com

For instance, the enzymatic synthesis of chiral amino-alcohols has been successfully demonstrated in cascading continuous-flow microreactor systems. nih.govulisboa.ptnih.gov In one such system for the synthesis of (2S,3R)‐2‐amino‐1,3,4‐butanetriol (ABT), a transketolase-catalyzed reaction was coupled with a transaminase-catalyzed reaction. The compartmentalization within the microreactor cascade allowed for the optimization of each enzymatic step independently, overcoming issues of substrate inhibition and leading to full conversion in a significantly reduced timeframe compared to batch methods. nih.govnih.gov

The table below summarizes the key findings from this biocatalytic microreactor system.

ParameterTransketolase ReactionTransaminase ReactionCoupled Cascade (Overall)
Reaction Time < 10 minOptimized for cascade2 hours
Volumetric Activity 3.25 U/mL10.8 U/mLN/A
Conversion Near completeOptimized for cascadeFull Conversion

Table 1: Performance of a two-step enzymatic synthesis of (2S,3R)-2-amino-1,3,4-butanetriol in a continuous-flow microreactor system. Data sourced from studies on biocatalytic cascades. nih.govnih.gov

Immobilized enzymes are also frequently used in packed-bed reactors within continuous flow setups. This allows for easy separation of the catalyst from the product stream and enables catalyst recycling, contributing to a more sustainable and cost-effective process. rsc.orgmdpi.com For example, lipase (B570770) TL IM from Thermomyces lanuginosus has been used in a continuous-flow reactor for the synthesis of various β-amino alcohols via the ring-opening of epoxides with amines. mdpi.com The reaction proceeded efficiently at a mild temperature of 35 °C with a short residence time of 20 minutes. mdpi.com

Besides enzymatic methods, chemo-catalytic approaches are also well-suited for continuous flow synthesis of amino alcohols. Asymmetric transfer hydrogenation of α-amino ketones is a powerful method for producing chiral β-amino alcohols. ptfarm.pl While specific examples for this compound are not prevalent in the literature, the principles are broadly applicable.

The aminolysis of epoxides is another key reaction that has been extensively studied in microreactors. mit.eduacs.orgresearchgate.net By using superheated solvents under high pressure, reaction times can be drastically reduced. For example, the reaction of an epoxide with an amine in ethanol (B145695) could be completed with high yield in a microreactor at elevated temperatures, conditions that are difficult and hazardous to achieve in standard batch reactors. mit.edu

The following table presents a comparative example of epoxide aminolysis in batch versus a continuous flow microreactor system.

MethodTemperature (°C)PressureResidence/Reaction TimeYield (%)
Microwave Batch 150N/A10 min85
Flow Microreactor 18017.7 bar2 min95

Table 2: Comparison of microwave-assisted batch synthesis and continuous flow microreactor synthesis for a representative epoxide aminolysis reaction. Data adapted from studies on β-amino alcohol synthesis. acs.orgresearchgate.net

The data illustrates the significant improvement in reaction time and yield achievable with microreactor technology. acs.orgresearchgate.net The ability to precisely control residence time in a microreactor is also critical for maximizing enantiomeric excess in asymmetric reactions, as it can prevent side reactions or product racemization. rsc.org

Stereochemical Aspects and Control in 2 Amino 1 Cyclobutylethan 1 Ol Chemistry

Enantiomeric Forms and Resolution Strategies

2-Amino-1-cyclobutylethan-1-ol possesses a chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of two enantiomeric forms: (R)-2-Amino-1-cyclobutylethan-1-ol and (S)-2-Amino-1-cyclobutylethan-1-ol. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The separation of a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomers is a process known as resolution.

Several strategies have been developed for the resolution of racemic amino alcohols, which are broadly applicable to this compound. These methods often involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by physical means, such as fractional crystallization. For instance, chiral acids like tartaric acid or mandelic acid are commonly used to form diastereomeric salts with racemic amino alcohols. tsijournals.comgoogle.com The differing solubilities of these diastereomeric salts in a suitable solvent allow for their separation. google.com

Enzymatic resolution is another powerful technique that leverages the stereospecificity of enzymes. tsijournals.com Enzymes such as lipases or penicillin G acylase can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. tsijournals.com For example, the N-phenylacetyl derivative of a racemic amino alcohol can be selectively hydrolyzed by penicillin G acylase to yield the desired (S)-amino alcohol with high enantiomeric excess. tsijournals.com

Table 1: Comparison of Resolution Strategies for Amino Alcohols

Resolution StrategyPrincipleAdvantagesDisadvantages
Fractional Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility differences. google.comRelatively simple and scalable.Can be time-consuming and may not always provide high enantiomeric purity in a single step.
Enzymatic Resolution Use of stereospecific enzymes to selectively react with one enantiomer. tsijournals.comHigh enantioselectivity, mild reaction conditions. tsijournals.comEnzyme cost and stability can be a concern; separation of product from unreacted substrate is required.
Chiral Chromatography Separation of enantiomers based on their differential interactions with a chiral stationary phase.Can provide high enantiomeric purity and is applicable to a wide range of compounds.Can be expensive, especially for large-scale separations.

Diastereoselectivity in Synthetic Reactions

In chemical reactions that create a new stereocenter in a molecule that already contains one or more stereocenters, the formation of diastereomers is possible. Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of synthesizing derivatives of this compound or using it as a starting material, controlling diastereoselectivity is crucial for obtaining the desired stereoisomer of the final product.

The diastereoselectivity of a reaction can be influenced by several factors, including the structure of the reactants, the reaction conditions (temperature, solvent), and the use of catalysts or chiral auxiliaries. For example, in the synthesis of complex molecules, the inherent chirality of a starting material like this compound can direct the stereochemical outcome of subsequent reactions.

Research has shown that high levels of diastereoselectivity can be achieved in various reactions. For instance, in [3+2] cycloaddition reactions, diastereoselectivity ratios of up to 99:1 have been reported. mdpi.com Similarly, the azido-Ugi reaction with cyclic amines has demonstrated the potential for high diastereocontrol. nih.gov The development of diastereoconvergent syntheses allows for the formation of a single diastereomer from a mixture of starting material diastereomers, which can be a highly efficient approach. rsc.org

Mechanisms of Stereocontrol and Stereoselective Induction

The underlying mechanisms that govern stereocontrol are rooted in the energetic differences between the transition states leading to the different stereoisomeric products. A lower energy transition state will be more readily achieved, leading to the preferential formation of the corresponding stereoisomer.

In many stereoselective reactions involving amino alcohols, the formation of a transient cyclic intermediate is a key element of stereocontrol. For example, in certain amination reactions, the formation of a transient nitrenium species can lead to an aziridinium (B1262131) cation, which is then opened in a stereospecific manner. beilstein-journals.org The stereochemistry of the starting alcohol can dictate the facial selectivity of the initial attack and the subsequent ring-opening, thus controlling the stereochemistry of the final product.

The "inside alkoxy effect" has been proposed as a stereoelectronic effect that influences the transition state of certain rearrangements, leading to high anti-selectivity in the formation of 1,2-amino alcohols. rsc.org This effect highlights the subtle electronic interactions that can have a profound impact on the stereochemical outcome of a reaction.

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to elucidate the mechanisms of stereoselective reactions. beilstein-journals.org These computational studies can provide valuable insights into the structures and energies of transition states, helping to explain observed stereoselectivities and guide the design of new and more selective reactions.

Design Principles for Chiral Auxiliaries Derived from Amino Alcohols

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the reaction, the auxiliary is removed, having served its purpose of inducing chirality in the product. 1,2-amino alcohols are a particularly important class of compounds that serve as precursors for a wide variety of effective chiral auxiliaries. nih.gov

The design of an effective chiral auxiliary based on an amino alcohol like this compound follows several key principles:

Rigid Conformational Control: The auxiliary should impart a high degree of conformational rigidity to the transition state of the reaction. This is often achieved by forming a cyclic derivative, such as an oxazolidinone, which restricts the possible orientations of the reactants. wikipedia.org

Effective Shielding: The auxiliary should have a bulky group that effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered face.

Ease of Attachment and Removal: The auxiliary should be easily attached to the substrate and subsequently cleaved under mild conditions without racemizing the newly formed stereocenter. wikipedia.org

High Diastereoselectivity: The primary function of the auxiliary is to induce high diastereoselectivity in the desired transformation.

Oxazolidinones, which can be readily prepared from amino alcohols, are a classic example of successful chiral auxiliaries. wikipedia.org They have been widely used in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. wikipedia.org The predictable stereochemical outcomes achieved with these auxiliaries are a testament to the power of this strategy in asymmetric synthesis.

Chemical Transformations and Derivatization of 2 Amino 1 Cyclobutylethan 1 Ol

Reactions Involving the Primary Amino Group

The primary amino group in 2-Amino-1-cyclobutylethan-1-ol is a key site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups through acylation and alkylation.

Acylation: The primary amino group can be readily acylated to form amides. This transformation is typically achieved by reacting the amino alcohol with acylating agents such as acyl chlorides or acid anhydrides. chemguide.co.uk To ensure chemoselectivity and prevent the less reactive hydroxyl group from being acylated, the reaction conditions can be controlled. For instance, direct acylation of unprotected amino alcohols can be achieved under appropriately acidic conditions, which protonates the more basic amino group, thus preventing it from reacting and favoring O-acylation. beilstein-journals.org Conversely, under basic or neutral conditions, N-acylation is generally favored. The use of a base is often necessary to neutralize the acid byproduct formed during the reaction, particularly when using acyl chlorides. chemguide.co.uk

Alkylation: The nucleophilicity of the primary amino group also allows for alkylation reactions. chegg.com These reactions introduce alkyl substituents onto the nitrogen atom, leading to the formation of secondary or tertiary amines. Common alkylating agents include alkyl halides. The process typically involves the reaction of the amino alcohol with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. chegg.com The degree of alkylation can often be controlled by the stoichiometry of the reactants.

Reactions Involving the Hydroxyl Group

The primary hydroxyl group of this compound can undergo a range of reactions, including esterification, etherification, and oxidation, to introduce new functionalities.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.org Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like concentrated sulfuric acid, is a common method. chemguide.co.uk Alternatively, the use of more reactive acyl chlorides in the presence of a base provides a rapid and often irreversible method for ester formation. youtube.comsavemyexams.comchemguide.co.uk

Etherification: The formation of ethers from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation: The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as those used in the Swern or Dess-Martin periodinane oxidations, are typically employed to selectively form the aldehyde without over-oxidation. chemistrysteps.comwikipedia.orgadichemistry.comyoutube.comorganic-chemistry.org The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. chemistrysteps.comwikipedia.orgadichemistry.comyoutube.comorganic-chemistry.org Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would lead to the corresponding carboxylic acid.

Functionalization and Transformations of the Cyclobutyl Ring System

The strained four-membered cyclobutane (B1203170) ring can undergo various transformations, including ring-expansion and functionalization reactions, which are of significant interest in synthetic organic chemistry for accessing more complex cyclic systems. researchgate.net

Ring Expansion: Cyclobutane derivatives can be induced to undergo ring-expansion reactions to form five-membered rings. For instance, the treatment of cyclobutanones with diazomethane (B1218177) can lead to the corresponding cyclopentanones. While not a direct functionalization of this compound, oxidation of its hydroxyl group to a ketone would provide a suitable precursor for such transformations.

C-H Functionalization: Recent advances in C-H functionalization chemistry offer potential routes to directly introduce substituents onto the cyclobutyl ring, although specific examples for this compound are not prevalent. These methods often rely on transition-metal catalysis to activate otherwise inert C-H bonds.

Formation of Chiral Heterocyclic Intermediates (e.g., Oxazolines, Aziridines, Oxazaborolidines)

The 1,2-amino alcohol motif in this compound is a valuable precursor for the synthesis of various chiral heterocyclic intermediates, which are widely used as ligands in asymmetric synthesis and as building blocks for more complex molecules. mdpi.com

Oxazolines: 2-Oxazolines can be synthesized from 1,2-amino alcohols through cyclization reactions. mdpi.comwikipedia.orgmdpi.com A common method involves the reaction of the amino alcohol with a carboxylic acid or its derivatives. wikipedia.org For example, reaction with an acyl chloride followed by cyclization, often promoted by a base, yields the corresponding oxazoline (B21484). wikipedia.org Alternatively, dehydrative cyclization of N-(2-hydroxyethyl)amides, formed by the acylation of the amino alcohol, can be promoted by acids like triflic acid. mdpi.com The mechanism of these cyclizations can proceed with either retention or inversion of stereochemistry at the hydroxyl-bearing carbon, depending on the reaction conditions. mdpi.com

Aziridines: Aziridines, three-membered nitrogen-containing heterocycles, can be prepared from 1,2-amino alcohols through methods like the Wenker synthesis or its modifications. organic-chemistry.org This typically involves the conversion of the hydroxyl group into a good leaving group, such as a sulfate (B86663) ester, followed by intramolecular nucleophilic attack by the amino group in the presence of a base to close the ring. organic-chemistry.org

Oxazaborolidines: Chiral oxazaborolidines, such as those used in the Corey-Bakshi-Shibata (CBS) reduction, are formed from the condensation of a chiral 1,2-amino alcohol with a borane (B79455) source. nrochemistry.comsigmaaldrich.comwikipedia.orgtum.deorganic-chemistry.org The resulting oxazaborolidine can then act as a chiral catalyst to mediate the enantioselective reduction of prochiral ketones. nrochemistry.comwikipedia.orgorganic-chemistry.org The specific stereochemistry of the this compound would direct the stereochemical outcome of the reduction.

Synthesis of Novel Heterocyclic Derivatives Incorporating this compound Motifs

The functional groups of this compound can be utilized to construct a variety of novel heterocyclic systems, expanding its utility in medicinal chemistry and materials science. google.com

Pyrimidines: The amino group of this compound can serve as a nucleophile in condensation reactions to form pyrimidine (B1678525) rings. google.combeilstein-journals.orgorganic-chemistry.orggoogle.com For example, reaction with a 1,3-dicarbonyl compound or its equivalent, often in the presence of a catalyst, can lead to the formation of substituted pyrimidines.

Thiazoles: Thiazole (B1198619) derivatives can be synthesized from precursors containing an amino group through reactions like the Hantzsch thiazole synthesis. jpionline.orgderpharmachemica.comclockss.orgrsc.orgmdpi.com This typically involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. jpionline.orgclockss.org While not a direct reaction of this compound, its amino group could be incorporated into a thiourea derivative, which could then be used in a Hantzsch synthesis.

Applications of 2 Amino 1 Cyclobutylethan 1 Ol in Asymmetric Catalysis

Utility as a Chiral Auxiliary in Asymmetric Organic Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net For a β-amino alcohol like 2-Amino-1-cyclobutylethan-1-ol, this typically involves the formation of a chiral oxazolidinone, which is then N-acylated. The resulting N-acyl oxazolidinone can effectively shield one face of the enolate, leading to highly diastereoselective reactions. santiago-lab.comuwindsor.ca The bulky cyclobutyl group would be expected to play a significant role in the steric directing effect. After the reaction, the auxiliary can be cleaved and recovered. uwindsor.ca

In the context of asymmetric alkylation, an N-acyl derivative of a chiral auxiliary is deprotonated to form a rigid chelated enolate. harvard.edu This enolate's conformation, fixed by coordination to a metal ion (like lithium), and the steric hindrance provided by the substituent on the auxiliary (in this case, the cyclobutyl group), directs the approach of an electrophile (e.g., an alkyl halide) to the opposite face, resulting in high diastereoselectivity. santiago-lab.comharvard.edu While numerous examples exist for auxiliaries derived from valine, phenylalanine, and cyclic amino alcohols like aminocyclopentanol, specific data on the diastereomeric excess (d.e.) and yields for alkylations using a this compound-derived auxiliary are not documented in available studies. uwindsor.canih.gov

The Evans aldol (B89426) reaction is a powerful method for creating stereocenters, relying on N-acyloxazolidinones to control the stereochemistry of the aldol adduct. chem-station.comalfa-chemistry.com The formation of a Z-enolate, typically mediated by a boron triflate, reacts with an aldehyde via a six-membered, chair-like transition state. chem-station.comalfa-chemistry.com The substituent from the parent amino alcohol (e.g., cyclobutyl) occupies a pseudo-equatorial position, effectively blocking one face of the enolate and leading to the preferential formation of the syn-aldol product with high diastereoselectivity. chem-station.com Research on auxiliaries derived from other amino alcohols has demonstrated the reliability of this method. nih.gov However, specific research findings detailing the yields and diastereoselectivity achieved with a this compound auxiliary have not been reported.

Chiral β-amino alcohols are widely used as ligands to catalyze the enantioselective addition of organometallic reagents, such as dialkylzinc compounds, to aldehydes. wikipedia.org The amino alcohol coordinates to the zinc atom, forming a chiral catalytic complex that activates the aldehyde and directs the nucleophilic attack of the alkyl group from the organozinc reagent to one of the aldehyde's enantiotopic faces. This process can generate chiral secondary alcohols with high enantiomeric excess (e.e.). wikipedia.orgtcichemicals.com While ligands like DAIB ((-)-3-exo-dimethylaminoisoborneol) and those derived from proline are well-studied in this context, the efficacy of this compound as a ligand for this transformation has not been specifically documented. wikipedia.org

This compound can serve as a precursor to chiral catalysts for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. A common strategy involves reacting the amino alcohol with a borane (B79455) source to form an in-situ oxazaborolidine catalyst, a cornerstone of the Corey-Bakshi-Shibata (CBS) reduction. This catalyst coordinates to both the borane reducing agent and the ketone, orienting the substrate in a way that hydride delivery occurs preferentially to one face, yielding one enantiomer of the alcohol in excess. mdpi.com While pinene-derived amino alcohols have been successfully used for this purpose, yielding alcohols with high enantiomeric excesses, data for catalysts derived from this compound is not present in the available literature. mdpi.com

In Asymmetric Addition Reactions (e.g., Dialkylzinc Additions)

Function as a Chiral Ligand in Metal-Catalyzed Processes

Beyond stoichiometric use as an auxiliary, chiral amino alcohols and their derivatives are pivotal as ligands in catalytic asymmetric reactions, where a small amount of a metal-ligand complex can generate large quantities of an enantiomerically enriched product.

Ruthenium complexes bearing chiral ligands are exceptionally versatile catalysts, particularly for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation of ketones and imines. researchgate.netsigmaaldrich.com In ATH of ketones, a common catalytic system involves a [RuCl₂(arene)]₂ precursor, a chiral β-amino alcohol ligand, and a hydrogen source like isopropanol (B130326) or a formic acid/triethylamine mixture. researchgate.netscihorizon.com The ligand and metal form an active 16-electron catalytic species that facilitates the stereoselective transfer of a hydride from the hydrogen donor to the ketone. scihorizon.com While numerous chiral ligands, including derivatives of TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and various amino alcohols, have been shown to provide excellent enantioselectivity in ruthenium-catalyzed reactions, specific studies employing this compound as the directing ligand are not found in the current body of scientific literature. scihorizon.commdpi.com

Copper-Catalyzed Reactions

Chiral amino alcohols and their derivatives are extensively used as ligands in copper-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the amino alcohol can coordinate to the copper center, forming a chiral complex that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate. This leads to the preferential formation of one enantiomer of the product.

In the context of This compound , its N,O-bidentate nature would allow it to form a stable five-membered chelate ring with a copper(I) or copper(II) salt. The presence of the cyclobutyl group adjacent to the stereogenic center is expected to create a well-defined chiral pocket around the metal center, influencing the trajectory of the incoming substrate and thus dictating the stereochemical outcome of the reaction.

Common copper-catalyzed asymmetric reactions where ligands derived from this compound could be employed include the conjugate addition of organometallic reagents to α,β-unsaturated compounds, alkylation of imines, and various cycloaddition reactions. The performance of such a ligand would be benchmarked by the chemical yield and the enantiomeric excess (ee) of the product.

To illustrate the potential efficacy, the table below presents typical research findings for copper-catalyzed asymmetric conjugate additions using various chiral amino alcohol-derived ligands. While specific data for this compound is not available in published literature, these examples serve as a relevant benchmark.

EntryLigandSubstrateReagentProduct Yield (%)Enantiomeric Excess (ee, %)
1(1R,2S)-N-MethylephedrineCyclohexenoneDiethylzinc9585
2(1S,2R)-1-Amino-2-indanol deriv.ChalconeGrignard Reagent9290
3Prolinol deriv.NitroalkeneMalonate Ester8894

Palladium-Catalyzed Reactions

Palladium catalysis is a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. In asymmetric palladium catalysis, chiral ligands play a crucial role in controlling the enantioselectivity of the reaction. Chiral amino alcohols like This compound are valuable precursors for the synthesis of more complex chiral ligands, such as P,N-ligands (phosphino-amino alcohol) or N,N-ligands, which are highly effective in a variety of palladium-catalyzed transformations.

One of the most prominent applications of such ligands is in the palladium-catalyzed asymmetric allylic alkylation (AAA). In this reaction, a nucleophile attacks a π-allyl palladium intermediate. A chiral ligand can influence the regioselectivity and enantioselectivity of this attack. A ligand derived from this compound, for instance by converting the alcohol to a phosphine (B1218219) ether or the amine to a phosphinamine, would create a chiral environment around the palladium center, leading to the formation of an enantioenriched product.

The steric bulk of the cyclobutyl group in a ligand derived from this compound would likely play a significant role in the stereochemical control of the reaction. The rigidity of the cyclobutane (B1203170) ring can lead to a more defined and predictable chiral pocket, which is often beneficial for achieving high enantioselectivity.

Below is a data table with representative results from palladium-catalyzed asymmetric allylic alkylation reactions using chiral ligands derived from amino alcohols. These findings provide a framework for the expected performance of ligands synthesized from this compound.

EntryLigand TypeSubstrateNucleophileProduct Yield (%)Enantiomeric Excess (ee, %)
1P,N-Ligand (from Prolinol)1,3-Diphenylallyl acetateDimethyl malonate9899
2N,N-Ligand (Sparteine)Cyclohexenyl acetateSodium malonate8592
3P,N-Ligand (from Valinol)Cinnamyl acetatePhenylboronic acid9095

Exploration in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside metal catalysis and biocatalysis. Chiral amino alcohols are a well-established class of organocatalysts, capable of activating substrates through various mechanisms.

This compound possesses the key functional groups—a primary amine and a hydroxyl group—to act as an effective organocatalyst. The primary amine can react with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine or a chiral iminium ion intermediate.

Enamine Catalysis: The enamine intermediate, being nucleophilic at the α-carbon, can react with various electrophiles. This mode of activation is central to many classic organocatalytic reactions, such as the asymmetric aldol and Michael reactions.

Iminium Ion Catalysis: The iminium ion, being electrophilic, can undergo nucleophilic attack. This is the basis for reactions like the asymmetric Diels-Alder and Friedel-Crafts reactions.

The hydroxyl group in this compound can participate in the catalytic cycle by forming hydrogen bonds, which can help to organize the transition state and enhance stereoselectivity. The cyclobutyl group would again provide a specific steric environment, influencing the facial selectivity of the reaction.

The table below summarizes the potential of amino alcohol organocatalysts in asymmetric aldol reactions, providing an insight into the prospective application of this compound in this domain.

EntryCatalystAldehydeKetoneProduct Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
1Proline4-NitrobenzaldehydeAcetone9596-
2Diphenylprolinol silyl (B83357) etherPropanalCyclohexanone999995:5 (anti/syn)
3Threonine derivativeIsovaleraldehydeAcetone8598-

Theoretical and Computational Chemistry of 2 Amino 1 Cyclobutylethan 1 Ol

Electronic Structure Investigations and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For 2-Amino-1-cyclobutylethan-1-ol, its electronic characteristics are largely dictated by the interplay between the amino group, the hydroxyl group, and the strained cyclobutane (B1203170) ring. Molecular Orbital (MO) theory provides a quantum mechanical description of the distribution and energy of electrons within the molecule.

Theoretical investigations into similar molecules often employ Density Functional Theory (DFT) to calculate the electronic structure. These calculations typically involve optimizing the molecular geometry and then determining the energies and shapes of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic excitability and kinetic stability.

A Natural Bond Orbital (NBO) analysis, another common computational tool, can provide further details on charge distribution and hyperconjugative interactions. For instance, NBO analysis could reveal the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into adjacent antibonding orbitals, which would have implications for the molecule's conformational preferences and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated Using DFT (Note: This data is illustrative and based on typical values for similar molecules.)

Molecular OrbitalEnergy (eV)Description
LUMO+1.5Primarily composed of σ(C-N) and σ(C-O) antibonding orbitals.
HOMO-9.2Primarily composed of non-bonding orbitals on N and O atoms.
HOMO-1-10.5Involves σ-orbitals of the cyclobutane ring and C-C backbone.
HOMO-LUMO Gap 10.7 Indicates high kinetic stability.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. For this compound, several types of reactions could be investigated using these methods, including nucleophilic substitutions, eliminations, and ring-opening reactions of the cyclobutane moiety.

For example, the synthesis of vicinal amino alcohols can be studied computationally to understand the factors controlling regioselectivity and stereoselectivity. acs.org DFT calculations can be employed to model the transition states of different possible reaction pathways, allowing for a comparison of their activation energies. The pathway with the lowest activation energy is predicted to be the dominant one.

In the context of this compound, one might investigate the mechanism of its formation from a suitable precursor, such as the reduction of an amino ketone or the ring-opening of an epoxide with an amine. rroij.com Computational studies could clarify the role of catalysts, solvents, and substituents in directing the reaction towards the desired product. For instance, modeling the reduction of a cyclobutyl amino ketone with a hydride reagent could reveal the preferred direction of hydride attack, thus explaining the observed stereochemical outcome. vub.ac.be

Prediction of Stereochemical Outcomes and Transition State Analysis

The stereochemistry of this compound, which contains two chiral centers, is of paramount importance as different stereoisomers can exhibit vastly different biological activities. Computational chemistry offers methods to predict and rationalize the stereochemical outcomes of reactions.

Transition state analysis is central to this endeavor. By calculating the energies of the various possible transition states leading to different stereoisomers, one can predict the major product of a reaction. For instance, in the synthesis of chiral 1,3-amino alcohols, DFT calculations have been used to rationalize the diastereoselectivity by comparing the energies of competing transition state structures. researchgate.net

A working model for the stereoselective synthesis of vicinal anti-amino alcohols involves the formation of a chair-like six-membered transition state. acs.org The substituents on the reactants are predicted to occupy positions that minimize steric interactions, thus favoring the formation of one diastereomer over the other. Similar models could be developed for reactions involving this compound to predict its stereochemical formation.

Table 2: Illustrative Calculated Energy Differences for Diastereomeric Transition States in a Hypothetical Reaction Forming this compound (Note: This data is for illustrative purposes.)

Transition StateRelative Energy (kcal/mol)Predicted Diastereomeric Ratio (anti:syn)
TS-anti0.0>95:5
TS-syn+2.5

Spectroscopic Property Simulations and Validation

Computational methods can simulate various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are invaluable for validating experimental data and for assigning spectral features to specific structural elements of a molecule.

For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts and coupling constants. By comparing the simulated spectrum with the experimental one, one can confirm the structure of the synthesized compound. Discrepancies between the simulated and experimental spectra can also provide insights into conformational dynamics or the presence of intermolecular interactions, such as hydrogen bonding. analis.com.my

Similarly, the vibrational frequencies of the molecule can be calculated and compared with an experimental IR spectrum. This allows for the assignment of specific absorption bands to the stretching and bending modes of the various functional groups, such as the O-H and N-H stretches of the alcohol and amine groups, and the various vibrations of the cyclobutane ring. openstax.org

Conformational Analysis and Energy Landscape Studies (e.g., Density Functional Studies)

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple conformations. The puckered nature of the cyclobutane ring adds to its conformational complexity. libretexts.org Conformational analysis aims to identify the most stable conformations (i.e., the ones with the lowest energy) and to determine the energy barriers for interconversion between them.

Density Functional Theory (DFT) is a widely used method for performing conformational analysis. The process typically involves a systematic search of the potential energy surface by rotating the molecule around its flexible bonds. For each generated conformation, the energy is calculated, and the low-energy conformers are identified.

For this compound, a key aspect of its conformational landscape would be the orientation of the amino and hydroxyl groups relative to each other and to the cyclobutane ring. Intramolecular hydrogen bonding between the amino and hydroxyl groups could play a significant role in stabilizing certain conformations. Understanding the conformational preferences is crucial as the biological activity of a molecule is often tied to its ability to adopt a specific three-dimensional shape to interact with a biological target.

Future Research Directions in 2 Amino 1 Cyclobutylethan 1 Ol Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of enantiomerically pure 1,2-amino alcohols remains a challenging endeavor in organic synthesis. acs.org Traditional methods often rely on multi-step processes, stoichiometric chiral auxiliaries, or the use of expensive and toxic heavy metal catalysts. acs.orgscirp.org Future research will undoubtedly focus on developing more efficient, cost-effective, and environmentally benign synthetic routes to 2-Amino-1-cyclobutylethan-1-ol and its derivatives.

Key areas for investigation include:

Biocatalytic Approaches: The use of enzymes, or "biocatalysts," offers a green alternative to conventional chemical methods. rsc.org Engineered enzyme cascades, for example, can convert renewable materials like diols or amino acids into chiral amino alcohols under mild, aqueous conditions, reducing waste and improving safety. rsc.orgnih.gov Developing a specific biocatalytic route, potentially starting from a cyclobutane-containing diol or keto-acid, could provide highly selective and sustainable access to the target molecule.

Asymmetric Transfer Hydrogenation: This method is a powerful, operationally simpler, and greener alternative to high-pressure hydrogenation. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully used for unprotected α-amino ketones to produce chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org Adapting this technology to a suitable cyclobutyl-containing α-amino ketone precursor would be a direct and efficient path to enantiopure this compound.

Solvent-Free and Heterogeneous Catalysis: The development of solvent-less reaction systems using solid catalysts like zeolites represents a significant step towards greener chemical production. scirp.org These methods minimize solvent waste and often allow for easier catalyst recovery and recycling. Exploring the synthesis of this compound using large-pore zeolites or other heterogeneous catalysts could lead to more sustainable industrial-scale production. scirp.org

MethodKey FeaturesPotential Advantages for Synthesis
Biocatalysis Uses enzymes (e.g., amine dehydrogenases, alcohol dehydrogenases) in aqueous media. rsc.orgrsc.orgHigh enantioselectivity, mild reaction conditions (room temp/pressure), reduced use of hazardous reagents, renewable. rsc.org
Asymmetric Transfer Hydrogenation Employs catalysts (e.g., Ru-complexes) with a hydrogen donor (e.g., isopropanol). acs.orgAvoids high-pressure H2 gas, operational simplicity, high yields, excellent enantioselectivity. acs.org
Heterogeneous Catalysis Utilizes solid catalysts (e.g., zeolites) often in solvent-free conditions. scirp.orgCatalyst is easily separated and recycled, potential for continuous flow processes, reduced solvent waste. scirp.org

Exploration of Expanded Catalytic Applications and Ligand Design

Chiral 1,2-amino alcohols are highly valued as ligands and auxiliaries in asymmetric catalysis. mdpi.comscispace.com The unique structure of this compound, particularly the presence of the cyclobutane (B1203170) ring, makes it a compelling candidate for the design of novel chiral ligands. The four-membered ring can enforce specific steric environments and conformational rigidity that are distinct from more common acyclic or larger-ring systems.

Future research in this area should include:

Design of Novel Chiral Ligands: The amine and alcohol groups can be readily derivatized to create a variety of bidentate ligands (e.g., P,N or N,O ligands) such as oxazolines. mdpi.com These ligands can be complexed with transition metals like rhodium, ruthenium, or iridium to generate catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond formations, and arylations. acs.orgmdpi.comrsc.org

Studying Ligand Effects: The cyclobutane moiety is expected to exert a significant influence on the catalyst's performance. Its rigid, puckered structure can create a unique chiral pocket around the metal center, potentially leading to unprecedented levels of stereocontrol in catalytic reactions. rsc.orgru.nl Systematic studies varying the substituents on the cyclobutane ring or the ethan-ol-amine backbone would allow for the fine-tuning of catalytic activity and selectivity.

Application in Asymmetric Reactions: New ligands derived from this compound could be screened in a variety of important chemical reactions. A prime example is the enantioselective addition of organozinc reagents to aldehydes, a benchmark reaction for testing new amino alcohol-based catalysts. mdpi.comscirp.org

Ligand Type / ApplicationPotential TransformationRole of this compound
P,N-Ligands (e.g., PHOX-type) Asymmetric Transfer Hydrogenation of Ketones. mdpi.comServes as the chiral backbone, with the cyclobutane ring influencing the 3D structure of the catalytic pocket.
N,O-Ligands Enantioselective Addition of Diethylzinc to Aldehydes. mdpi.comscirp.orgForms a chiral chelate with the metal, directing the approach of the substrates to achieve high enantioselectivity.
Diene Ligands Rhodium-Catalyzed Asymmetric 1,4-Addition. rsc.orgThe chiral diene, potentially synthesized from the target molecule, can dramatically control diastereoselectivity. rsc.org

Advanced Computational Modeling for Rational Chemical Design

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules and catalysts. uva.nlacs.org By simulating molecular properties and reaction pathways, researchers can predict outcomes, understand mechanisms, and rationally design improved chemical systems, thereby reducing the need for extensive trial-and-error experimentation. monash.edursc.org

For this compound, computational modeling offers several promising avenues:

Predicting Reactivity and Mechanism: Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, such as the synthesis of the molecule itself or its performance in a catalytic cycle. up.ac.zarsc.orgcdnsciencepub.com These studies can elucidate transition state geometries and energies, providing insights into the origins of selectivity and helping to optimize reaction conditions. rsc.org

Rational Ligand Design: Computational tools can be used to design novel ligands based on the this compound scaffold. uva.nl By modeling the interaction of a potential ligand-metal complex with a substrate, researchers can predict which ligand modifications will lead to higher enantioselectivity or catalytic activity. rsc.org

Structure-Activity Relationship (SAR) Studies: When developing derivatives for specific applications, computational methods can predict how structural changes will affect biological activity or physical properties. openmedicinalchemistryjournal.com This in silico screening allows for the prioritization of the most promising candidates for synthesis and testing.

Computational MethodApplication in this compound ResearchPredicted Outcome
Density Functional Theory (DFT) Elucidating reaction mechanisms for synthesis or catalysis. rsc.orgnih.gov Analyzing electronic structure and bonding. up.ac.zaReaction energy barriers, transition state structures, chemoselectivity origins, charge distribution. rsc.org
Molecular Docking Designing new ligands for metal catalysts or derivatives for biological targets. rsc.orgBinding affinities, preferred binding poses, key intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Predicting the biological activity of a series of derivatives. openmedicinalchemistryjournal.comCorrelation between molecular descriptors (e.g., lipophilicity, electronic parameters) and activity.

Integration into Complex Molecule Synthesis Strategies

The unique structural features of this compound make it a valuable building block for the synthesis of more complex and high-value molecules. researchgate.netresearchgate.net The inherent ring strain of the cyclobutane can be harnessed for unique chemical transformations, while its rigid structure can serve as a key architectural element in larger scaffolds. researchgate.netudg.edu

Future research should focus on leveraging these features:

As a Chiral Building Block: The compound can be used as a starting material for the synthesis of complex natural products or pharmaceutical agents that contain a cyclobutane moiety. openmedicinalchemistryjournal.comlifechemicals.com The presence of two modifiable functional groups (amine and alcohol) allows for its straightforward incorporation into larger structures.

Ring-Expansion and Rearrangement Reactions: The strain in the four-membered ring makes it susceptible to selective ring-opening or ring-expansion reactions, providing access to five- or six-membered carbocycles and heterocycles that would be difficult to synthesize otherwise. researchgate.netbohrium.com

Conformational Control in Bioactive Molecules: In medicinal chemistry, replacing flexible fragments of a drug molecule with a rigid cyclobutane ring is a common strategy to lock in a specific, bioactive conformation. ru.nllifechemicals.com this compound could be integrated into peptides or other small molecules to restrict their conformational freedom, potentially leading to enhanced potency or selectivity. ru.nl

StrategySynthetic GoalRole of this compound
Chiral Pool Synthesis Synthesis of bioactive natural products or drugs containing a cyclobutane ring. openmedicinalchemistryjournal.comresearchgate.netProvides a pre-formed, enantiomerically pure cyclobutane core with handles for further elaboration.
Strain-Release Chemistry Access to larger or more complex ring systems (e.g., cyclopentanes, cyclohexanes). bohrium.comThe cyclobutane acts as a versatile four-carbon unit that can be controllably rearranged. bohrium.com
Scaffold Hopping / Conformational Restriction Improving the pharmacological properties of existing drug candidates. ru.nlThe rigid cyclobutane ring replaces a more flexible part of a molecule to lock in a desired 3D shape. lifechemicals.com

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-1-cyclobutylethan-1-ol, and how are reaction conditions optimized?

Answer:
The synthesis of this compound typically involves reductive amination or reduction of nitro intermediates. For example, starting materials like cyclobutanone derivatives can undergo condensation with ammonia or amines, followed by catalytic hydrogenation to yield the amino alcohol. Key parameters include:

  • Catalyst selection : Palladium or Raney nickel for hydrogenation .
  • Temperature control : Maintaining 40–60°C to prevent side reactions like over-reduction .
  • Atmosphere : Use of inert gases (e.g., nitrogen) to protect sensitive intermediates .
    Purification often employs column chromatography or recrystallization, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane) .

Basic: What spectroscopic and computational methods are used to characterize this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the cyclobutyl ring (δ 1.5–2.5 ppm for protons) and hydroxyl/amine groups (broad signals at δ 3.0–5.0 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the cyclobutyl and amino groups .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 130.12) .
  • Computational modeling : Density Functional Theory (DFT) predicts stability, while molecular docking assesses interactions with biological targets like enzymes .

Advanced: How do environmental factors (pH, temperature) influence the stability and biological activity of this compound?

Answer:

  • pH sensitivity : The compound’s amino group protonates under acidic conditions (pH < 4), altering solubility and reactivity. Neutral to slightly basic conditions (pH 7–9) stabilize the free amine, enhancing interactions with biological targets .
  • Temperature effects : Elevated temperatures (>60°C) accelerate degradation, particularly in aqueous solutions. Lyophilization or storage at –20°C in anhydrous solvents is recommended for long-term stability .
  • Contradiction resolution : Discrepancies in bioactivity data (e.g., varying IC50_{50} values) may arise from uncontrolled pH or temperature during assays. Standardized buffers (e.g., PBS at pH 7.4) and thermostatic controls are critical .

Advanced: What strategies address enantiomeric purity challenges in synthesizing chiral this compound?

Answer:

  • Asymmetric synthesis : Chiral catalysts (e.g., BINAP-ruthenium complexes) induce enantioselectivity during hydrogenation, achieving >90% enantiomeric excess (ee) .
  • Resolution techniques : Diastereomeric salt formation with tartaric acid derivatives separates enantiomers .
  • Analytical validation : Chiral HPLC with amylose-based columns quantifies ee, while circular dichroism (CD) confirms absolute configuration .

Advanced: How can computational tools predict the biological interactions of this compound?

Answer:

  • Molecular docking : Simulations (e.g., AutoDock Vina) model binding to receptors like GPCRs or kinases, identifying key residues (e.g., hydrogen bonds with Asp113 in β2_2-adrenergic receptors) .
  • MD simulations : Assess dynamic stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Correlate structural features (e.g., cyclobutyl ring strain) with bioactivity, guiding analog design .

Methodological: What experimental designs mitigate oxidative degradation during synthesis and storage?

Answer:

  • Antioxidant additives : Ascorbic acid (0.1% w/v) or nitrogen sparging prevents amine oxidation .
  • Light protection : Amber glassware or opaque containers reduce photodegradation .
  • Stability testing : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) identify degradation pathways (e.g., cyclobutyl ring opening) .

Methodological: How to resolve contradictions in reported anti-inflammatory activity of this compound?

Answer:

  • Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models .
  • Dose-response curves : Test concentrations from 1–100 μM to identify threshold effects .
  • Mechanistic studies : Western blotting for NF-κB or COX-2 expression clarifies whether discrepancies arise from upstream signaling vs. direct enzyme inhibition .

Advanced: What role does the cyclobutyl ring play in modulating the compound’s physicochemical properties?

Answer:

  • Ring strain : The cyclobutyl group increases molecular rigidity, enhancing binding specificity but reducing solubility. LogP values (~1.2) indicate moderate hydrophobicity .
  • Comparative analysis : Replacing cyclobutyl with cyclopentyl (e.g., in analog studies) reduces strain, altering bioavailability and metabolic stability .

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